molecular formula C10H9BrFe 10* B1143443 Bromoferrocene CAS No. 1273-73-0

Bromoferrocene

Cat. No.: B1143443
CAS No.: 1273-73-0
M. Wt: 264.93
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Description

Bromoferrocene (C₁₀H₉BrFe, molecular weight: 264.93 g/mol) is a halogenated derivative of ferrocene, featuring a bromine atom substituted on one cyclopentadienyl (Cp) ring. It appears as a brown-red solid or semi-solid with a melting point of 26–32°C and is insoluble in water . Its CAS registry number is 1273-73-0, and it is commercially available at 97% purity . This compound serves as a critical precursor in organometallic synthesis, enabling the preparation of disubstituted ferrocenes, phosphine ligands, and bioactive molecules . Safety protocols highlight its irritant properties (H315-H319-H335) and recommend handling under inert conditions for air-sensitive reactions .

Preparation Methods

Traditional Lithiation-Bromination Methods

The lithiation-bromination approach remains a foundational method for bromoferrocene synthesis. In a representative procedure, ferrocene (3.72 g, 20.0 mmol) is treated with potassium tert-butoxide (1.615 g, 15.2 mmol) in tetrahydrofuran (THF) at −78°C, followed by dropwise addition of t-BuLi (40.0 mmol) . Subsequent reaction with 1,1,2,2-tetrabromoethane (20.0 mmol) yields crude this compound, which is purified via dichloromethane extraction and magnesium sulfate drying. This method achieves moderate yields (50–60%) but requires stringent temperature control and inert atmospheres to prevent side reactions .

Key Data:

ParameterValue
Starting MaterialFerrocene
Lithiating Agentt-BuLi
Brominating Agent1,1,2,2-Tetrabromoethane
SolventTHF
Yield50–60%

Stannylferrocene Bromination Approach

A scalable route involves stannylferrocene intermediates. For instance, 1,1′-bis-(tri-n-butylstannyl)ferrocene reacts with bromine (2.2 equiv.) in dichloromethane, undergoing a self-indicating titration reaction . The endpoint is visually discernible through color changes from deep green to orange, eliminating the need for chromatographic purification. Organotin by-products are removed via aqueous sodium thiosulfate washes, affording 1,1′-dithis compound in 70–85% yield . This method excels in large-scale production due to minimal by-product interference and straightforward workup.

Optimization Insight:

  • Solvent Choice: Dichloromethane enhances reactivity and solubility of stannyl precursors .

  • Stoichiometry: Excess bromine (2.2 equiv.) ensures complete conversion, avoiding residual stannyl groups .

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates this compound synthesis. A patented method employs acetyl ferrocene and N-bromosuccinimide (NBS) in acetonitrile under 750W microwave radiation . The reaction completes within minutes, as monitored by thin-layer chromatography (TLC). Post-reaction, solvent evaporation and petroleum ether washing yield α-bromoacetyl ferrocene with 42–47% efficiency . While rapid, this method necessitates specialized equipment and precise power modulation to prevent decomposition.

Representative Conditions:

ParameterValue
ReactantsAcetyl ferrocene, NBS
SolventAcetonitrile
Microwave Power750W
Reaction Time5–10 cycles of 5s irradiation
Yield42–47%

Bromination via Permercurated Ferrocene Intermediates

Polybrominated ferrocenes are accessible through permercurated precursors. Treatment of ‘[C₁₀(HgOAc)₁₀Fe]’ with KBr₃ in aqueous medium generates deca-, nona-, and octathis compound derivatives . X-ray crystallography confirms the structure of [(C₅H₂Br₃)₂Fe], featuring triclinic symmetry (space group P) with lattice parameters a = 7.0903 Å, b = 7.4318 Å, and c = 13.8071 Å . Although academically intriguing, this method’s complexity and low yields (≤30%) limit industrial applicability.

Comparative Analysis of Preparation Methods

The table below juxtaposes critical metrics across synthesis routes:

MethodYield (%)ScalabilityEquipment NeedsBy-Product Handling
Lithiation-Bromination50–60ModerateCryogenicComplex
Stannylferrocene Route70–85HighStandardSimple
Microwave-Assisted42–47LowSpecializedModerate
Permercurated Pathway≤30LowAdvancedChallenging

The stannylferrocene method emerges as optimal for large-scale production, whereas microwave techniques suit rapid, small-batch synthesis .

Challenges and Optimization Strategies in this compound Synthesis

Challenges:

  • Toxicity: Bromine and organotin reagents pose handling risks, necessitating fume hoods and personal protective equipment .

  • By-Product Removal: Mercury and tin residues require meticulous aqueous washes or column chromatography .

Optimizations:

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity and rate .

  • Catalytic Additives: Lewis acids like FeCl₃ may improve electrophilic substitution kinetics, though literature reports remain sparse .

Chemical Reactions Analysis

Types of Reactions

Bromoferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include copper(I) chloride, pyridine, and various oxidizing agents. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound include chloroferrocene, ferricenium ions, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

Bromoferrocene serves as a crucial precursor for synthesizing various functionalized ferrocene derivatives that act as catalysts in organic reactions. These derivatives are particularly valuable in:

  • Olefin Polymerization : Ferrocene-based catalysts have been developed for efficient olefin polymerization processes, enhancing the production of polymers with desirable properties.
  • Cross-Coupling Reactions : this compound can participate in cross-coupling reactions, where it is used to form carbon-carbon bonds, essential in synthetic organic chemistry.

Recent studies have demonstrated the effectiveness of this compound in remote catalytic functionalization, where it has been utilized to produce 3-borylated products under specific catalytic conditions . This highlights its potential in developing new catalytic systems that can achieve high yields with selectivity.

Materials Science

The thermal stability and ease of functionalization of this compound make it a promising candidate for creating novel materials. Its applications include:

  • Redox Dynamic Polymers : this compound derivatives are incorporated into redox-active polymers that can be utilized in energy storage devices due to their ability to undergo reversible redox reactions .
  • Nanomaterials : Research into this compound's interactions with nanomaterials suggests potential applications in sensors and electronic devices, where its conductive properties can be harnessed .

Pharmacological Applications

This compound and its derivatives exhibit significant biological activity, particularly in:

  • Antimicrobial Studies : Several studies have indicated that ferrocenyl compounds, including this compound derivatives, possess antimicrobial properties against various pathogens. This has implications for developing new therapeutic agents.
  • Anticancer Research : this compound derivatives have shown promise in anticancer studies, with some compounds demonstrating activity against specific cancer cell lines. This aspect is being explored further to understand their mechanisms of action and therapeutic potential.

Electrochemistry

In electrochemical applications, this compound is recognized for its ability to participate in redox reactions. Its applications include:

  • Electrochemical Sensors : The compound's redox properties make it suitable for use in electrochemical sensors for detecting various analytes. The incorporation of this compound into sensor designs enhances sensitivity and selectivity .
  • Energy Conversion Systems : Research indicates that ferrocene derivatives are leading candidates for applications in energy conversion technologies due to their high thermal stability and favorable electrochemical characteristics .

Case Study 1: Synthesis of Functionalized Ferrocene Derivatives

A study focused on synthesizing various functionalized ferrocene derivatives from this compound demonstrated the versatility of this compound as a building block for complex organic molecules. The research revealed that by modifying the substituents on the cyclopentadienyl ring, different catalytic properties could be achieved, making these derivatives suitable for diverse chemical transformations.

Case Study 2: Anticancer Activity

Research conducted on the anticancer activity of this compound derivatives showed promising results against breast cancer cell lines. The study highlighted the mechanism of action involving the induction of apoptosis in cancer cells, paving the way for further exploration of these compounds as potential chemotherapeutic agents.

Mechanism of Action

The mechanism of action of bromoferrocene involves its ability to undergo various chemical transformations, which are facilitated by the presence of the bromine atom and the iron center. The bromine atom can participate in substitution and coupling reactions, while the iron center can undergo oxidation-reduction processes. These reactions enable this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical research .

Comparison with Similar Compounds

Bromoferrocene belongs to the haloferrocene family, which includes chloroferrocene, iodoferrocene, and polyhalogenated derivatives like 1,1′-dithis compound. Below is a detailed comparison based on reactivity, synthetic utility, and electronic properties:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₁₀H₉BrFe 264.93 26–32 Monosubstituted Br on Cp ring
1,1′-Dithis compound C₁₀H₈Br₂Fe 343.79 Not reported Two Br atoms on adjacent Cp rings
Chloroferrocene C₁₀H₉ClFe 220.48 Not reported Cl substituent; less polar than Br
Iodoferrocene C₁₀H₉IFe 311.93 Not reported Larger atomic radius of I; higher reactivity

Electronic Effects

  • Steric and Electronic Tuning: 1,1′-Dithis compound enables the synthesis of tris-phosphine ligands (e.g., bis(2-diphenylphosphinoferrocenyl)phenylphosphine), leveraging its dual substitution sites for steric control .

Reaction Yields and By-Product Profiles

Reaction System This compound Yield Competing By-Products Reference
Rhodium-Catalyzed C–H Arylation 51–73% (3at) Ferrocene oligomers
Ullmann-Type Coupling 54–68% 1,1′-Dithis compound (9%)
Ortho-Deprotonation 75–81% (phenylated) Biferrocenyl derivatives

Key Advantages and Limitations

  • This compound :
    • Advantages: High reactivity in C–H activation, versatile precursor for planar chiral ferrocenes (92–96% enantiomeric excess in Pd-catalyzed annulations) .
    • Limitations: Toxicity of mercury-based reagents in SCF₃ substitution .
  • 1,1′-Dithis compound :
    • Advantages: Scalable synthesis (multigram quantities) and utility in ligand design .
    • Limitations: Complex purification due to mixed halogenated by-products .
  • Iodoferrocene :
    • Advantages: Superior leaving-group ability in cross-coupling reactions .
    • Limitations: High cost and light sensitivity.

Research Findings and Trends

Recent studies highlight this compound’s role in enantioselective catalysis and medicinal chemistry. For example, 1’-bromoferrocene derivatives with dimethylamino groups enable Pd-catalyzed annulations to form planar chiral ferrocenes (28–42% yields, 92–96% ee) . Additionally, trifluoromethylthioferrocene synthesized from this compound shows promise as an antiparasitic agent, though toxicity concerns necessitate alternative synthetic routes .

Biological Activity

Bromoferrocene, a derivative of ferrocene, has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis, and mechanisms of action.

Overview of this compound

This compound is characterized by the presence of bromine substituents on the ferrocene structure, which enhances its lipophilicity and facilitates interactions with biological targets. The compound has been explored for various applications, particularly in cancer therapy and as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The incorporation of ferrocene into biologically active molecules has been shown to enhance their cytotoxicity against various cancer cell lines.

Case Studies

  • Ferrocifen Development : A notable derivative is ferrocifen, synthesized by replacing the phenyl group in tamoxifen with a ferrocene moiety. This compound exhibits significant activity against hormone-dependent cancers, particularly breast cancer cells (MDA-MB-435-S-F) with IC50 values in the low micromolar range .
  • Cytotoxicity Assessments : In vitro studies have demonstrated that this compound derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines, including:
    • SW620 (Colorectal Adenocarcinoma) : Notable for its high sensitivity to ferrocenyl compounds.
    • HepG2 (Hepatocellular Carcinoma) : Exhibited moderate sensitivity.
    • HeLa (Cervical Carcinoma) : Also responsive to several this compound derivatives .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
FerrocifenMDA-MB-435-S-F9.07Estrogen receptor modulation
This compoundSW62015.4Induction of oxidative stress
FerroquineHepG212.5Inhibition of mitochondrial function

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can disrupt bacterial membranes and inhibit growth.

Research Findings

  • Antibacterial Efficacy : this compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
  • Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative damage in bacterial cells.

Synthesis and Functionalization

The synthesis of this compound has evolved significantly, allowing for the creation of various derivatives with enhanced biological activities. Techniques such as ortho-deprotonation and lithiation have been employed to produce substituted bromoferrocenes efficiently.

Table 2: Synthesis Methods for this compound Derivatives

MethodYield (%)Comments
Ortho-deprotonation75Effective for generating multiple substitutions
Lithiation followed by bromination80Allows for controlled substitution patterns

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bromoferrocene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via electrophilic substitution of ferrocene using brominating agents like Br₂ in the presence of Lewis acids (e.g., AlCl₃) . Key factors affecting yield include temperature control (80–100°C), solvent choice (e.g., hexane or dichloromethane), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (Al₂O₃ with heptane) is critical to isolate high-purity this compound, as residual halides or unreacted ferrocene can complicate downstream applications .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm this compound’s structure and monitor reaction progress?

  • ¹H NMR : this compound’s cyclopentadienyl (Cp) protons exhibit distinct splitting patterns. The monosubstituted derivative shows two doublets (δ 4.2–4.8 ppm), while disubstituted derivatives display singlet peaks due to symmetry.
  • IR Spectroscopy : C-Br stretching vibrations appear at ~550–600 cm⁻¹. Comparative analysis with ferrocene’s IR spectrum (absence of Br peaks) confirms successful bromination.
  • Mass Spectrometry : Molecular ion peaks at m/z 264.93 (C₁₀H₉BrFe) validate molecular weight .

Q. What are the primary reactivity trends of this compound in cross-coupling or ligand substitution reactions?

this compound undergoes nucleophilic aromatic substitution (e.g., with aryl cuprates) to form aryl-ferrocene derivatives. For example, reacting this compound with Ph₄BCu in pyridine at 125–130°C yields phenyl-ferrocene (56–57% yield). Steric and electronic effects of substituents influence reaction rates and regioselectivity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular modeling) predict this compound’s electronic properties and reactivity in catalysis?

Density Functional Theory (DFT) calculations can model this compound’s frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-binding affinities. For instance, electron-withdrawing Br substituents lower the HOMO energy, enhancing oxidative stability. These insights guide the design of this compound-based catalysts for asymmetric synthesis or electrochemical applications .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound-derived complexes?

Discrepancies in catalytic performance often arise from variations in ligand coordination modes or solvent effects. Systematic approaches include:

  • Controlled Replication : Reproduce studies under identical conditions (solvent, temperature, catalyst loading).
  • Operando Spectroscopy : Monitor catalytic intermediates in real-time using techniques like in-situ IR or XAS.
  • Meta-Analysis : Compare datasets across literature to identify outliers or methodological biases .

Q. How does steric hindrance from bromine substituents influence this compound’s coordination chemistry in multinuclear complexes?

Bromine’s bulkiness can restrict ligand binding to metal centers. For example, in phosphine-substituted bromoferrocenes (e.g., 1,1’-bis(diisopropylphosphino)this compound), steric clashes between Br and P(iPr)₂ groups reduce flexibility, favoring rigid geometries. X-ray crystallography and variable-temperature NMR are critical to map conformational dynamics .

Q. Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is toxic and air-sensitive. Key precautions include:

  • Use gloveboxes or Schlenk lines for synthesis/purification.
  • Avoid inhalation/contact; wear nitrile gloves and lab coats.
  • Store under inert gas (Ar/N₂) at –20°C to prevent decomposition .

Q. How can researchers design a scoping review to identify gaps in this compound’s applications?

Follow Arksey & O’Malley’s framework :

  • Step 1 : Define objectives (e.g., “Map this compound’s role in organometallic catalysis”).
  • Step 2 : Search databases (SciFinder, Reaxys) using keywords: “bromo-ferrocene,” “cross-coupling,” “ligand design.”
  • Step 3 : Chart data (e.g., reaction types, yields, limitations).
  • Step 4 : Consult experts to validate findings and prioritize future studies.

Q. Data Presentation Guidelines

  • Report NMR chemical shifts with ±0.01 ppm precision .
  • Use SI units (e.g., mmol, mL) and avoid abbreviations like “BFc” for this compound .
  • Disclose statistical significance (p < 0.05) when comparing catalytic efficiencies .

Properties

CAS No.

1273-73-0

Molecular Formula

C10H9BrFe 10*

Molecular Weight

264.93

Origin of Product

United States

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